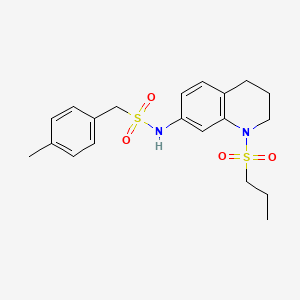

3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid, also known as DCTA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. DCTA is a cyclic amino acid derivative that has a unique structure and properties, making it an attractive candidate for use in pharmaceuticals, materials science, and other applications.

Scientific Research Applications

Chromatographic Enantioseparation

High-performance liquid chromatography (HPLC) has been employed using pi-acidic and pi-basic chiral stationary phases for the enantioseparation of unusual beta-amino acids. These amino acids, both saturated and unsaturated alicyclic beta-3-homo-amino acids as well as bicyclic beta-amino acids, were transformed to their N-3,5-dinitrobenzoyl- or N-3,5-dimethylbenzoyl forms to enhance pi-acidic-pi-basic interactions for optimal separation (Ilisz et al., 2009).

Synthesis of Novel Compounds

Carbamoylsilane synthesis was achieved through the reaction of carbamoylcopper with a silyl chloride, leading to innovative approaches in the formation of carbamoylsilanes, a process that emphasizes the versatility and reactivity of these compounds in synthetic organic chemistry (Akihiro et al., 1994).

Chiral Stationary Phases Development

The immobilization of polysaccharide derivatives onto silica gel has facilitated the creation of chiral packing materials (CPMs) for chromatography. Specifically, derivatives of cellulose and amylose containing 3,5-dimethylphenylcarbamate groups were synthesized and immobilized, showcasing the potential for high chiral recognition and improved separation efficiencies in chromatographic applications (Ikai et al., 2007).

properties

IUPAC Name |

3-[(3,4-dimethylphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-11-6-7-13(10-12(11)2)19-15(20)14-8-9-18(5,16(21)22)17(14,3)4/h6-7,10,14H,8-9H2,1-5H3,(H,19,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWNFIRTSCJTCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3,4-Dimethylphenyl)carbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

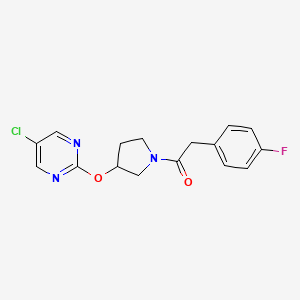

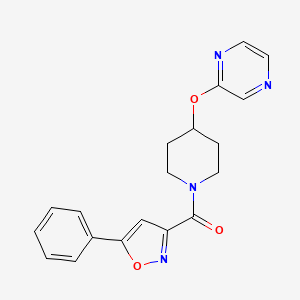

![3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2384078.png)

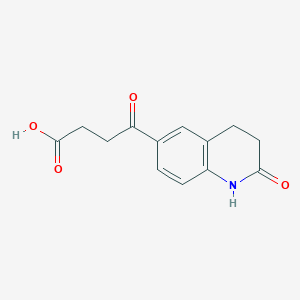

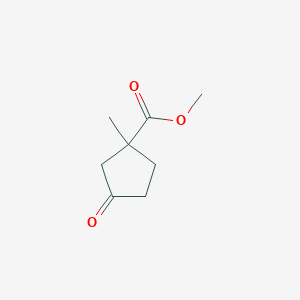

![5-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2384085.png)

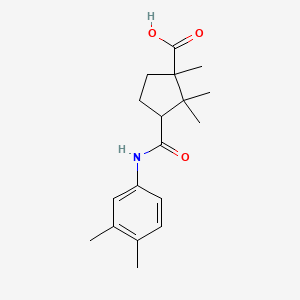

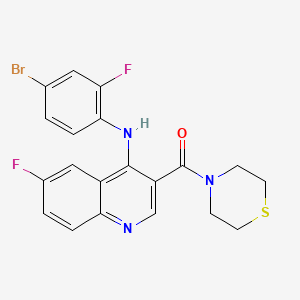

![6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2384090.png)

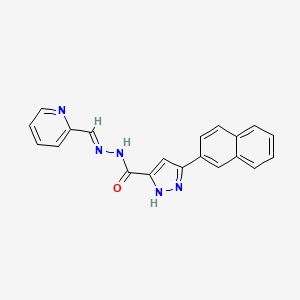

![7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2384096.png)